AF12198

IL-1 receptor pharmacology competitive binding assay cytokine antagonist affinity

AF12198 is a synthetic 15-mer peptide (1895 Da) with >837-fold selectivity for human type I IL-1R (IC₅₀ 8 nM) over type II decoy receptor (IC₅₀ 6.7 µM)—ensuring signaling blockade without disrupting endogenous IL1R2-mediated scavenging. Its species-consistent ex vivo potency (human 15 µM; cynomolgus monkey 17 µM) enables reliable translational dose scaling unmatched by recombinant IL-1ra. Validated in vivo in rat LPS-challenge pulmonary inflammation models (65.3% reduction in microvascular leakage at 24 h). Ideal for SAR studies and IL-1R subtype-selective research. Supplied lyophilized, ≥98% purity by HPLC.

Molecular Formula C96H123N19O22
Molecular Weight 1895.1 g/mol
Cat. No. B15623341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF12198
Molecular FormulaC96H123N19O22
Molecular Weight1895.1 g/mol
Structural Identifiers
InChIInChI=1S/C96H123N19O22/c1-51(2)41-69(83(98)124)107-92(133)77-24-16-38-113(77)95(136)75(42-52(3)4)111-84(125)53(5)102-86(127)71(44-57-25-29-61(118)30-26-57)110-93(134)78-37-40-115(78)94(135)68(33-35-79(97)120)106-88(129)72(45-58-27-31-62(119)32-28-58)108-89(130)73(46-59-48-99-65-21-13-11-19-63(59)65)104-80(121)50-101-91(132)76-23-15-39-114(76)96(137)82(54(6)116)112-90(131)74(47-60-49-100-66-22-14-12-20-64(60)66)109-85(126)67(34-36-81(122)123)105-87(128)70(103-55(7)117)43-56-17-9-8-10-18-56/h8-14,17-22,25-32,48-49,51-54,67-78,82,99-100,116,118-119H,15-16,23-24,33-47,50H2,1-7H3,(H2,97,120)(H2,98,124)(H,101,132)(H,102,127)(H,103,117)(H,104,121)(H,105,128)(H,106,129)(H,107,133)(H,108,130)(H,109,126)(H,110,134)(H,111,125)(H,112,131)(H,122,123)/t53-,54+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78?,82-/m0/s1
InChIKeyVASLMBMCJADVGR-BRPRRQPRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AF12198 Peptide IL-1 Receptor Antagonist – Core Identity and Procurement-Relevant Profile


AF12198 (CAS 185413-30-3) is a synthetic 15-mer peptide antagonist of the human type I interleukin-1 receptor (IL1R1) with the sequence Ac-FEWTPGWYQJYALPL-NH₂, where J denotes the unnatural amino acid 2-azetidine-1-carboxylic acid [1]. It was discovered through affinity maturation of phage display-derived peptides and represents the first low-molecular-weight molecule (1895 Da) to demonstrate IL-1 receptor antagonist activity in vivo [1]. AF12198 is classified under peptide IL-1 receptor antagonists and is supplied as a lyophilized solid with typical purity ≥95% (HPLC) .

Why Generic IL-1 Antagonist Substitution Fails for AF12198-Requiring Protocols


AF12198 cannot be substituted with recombinant IL-1ra (anakinra), anti-IL-1β antibodies, or earlier phage display peptides without introducing confounding variables. AF12198 exhibits a receptor subtype selectivity profile—high-affinity binding to human type I IL-1R (IC₅₀ 8 nM) with negligible binding to human type II IL-1R (IC₅₀ 6.7 µM, >837-fold selectivity) and murine type I IL-1R (IC₅₀ >200 µM) [1]—that is distinct from recombinant IL-1ra, which engages both type I and type II receptors [2]. Its compact 15-mer structure (1895 Da) contrasts with the 17.3 kDa recombinant IL-1ra protein, conferring different tissue penetration and pharmacokinetic properties [3]. Furthermore, AF12198's ex vivo potency in whole blood reveals a species-consistent inhibitory profile (human IC₅₀ 15 µM; cynomolgus monkey IC₅₀ 17 µM) that diverges sharply from IL-1ra, whose potency drops ~15-fold from human (2 nM) to monkey (30 nM) blood [1]. These quantitative disparities mean that experimental outcomes obtained with AF12198 cannot be reproduced by simply exchanging it for another IL-1 pathway inhibitor.

AF12198 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decisions


Receptor Binding Affinity: AF12198 vs Recombinant IL-1ra in Competitive Radioligand Binding

AF12198 competes for ¹²⁵I-IL-1α binding to the human type I IL-1 receptor with an IC₅₀ of 8.0 nM, which is within 2-fold of recombinant IL-1ra (IC₅₀ 4.0 nM) measured in the same assay [1]. This direct head-to-head comparison demonstrates that AF12198 achieves near-endogenous antagonist binding affinity despite being a 15-mer peptide approximately one-ninth the molecular weight of the 153-amino-acid IL-1ra protein [2].

IL-1 receptor pharmacology competitive binding assay cytokine antagonist affinity

Receptor Subtype Selectivity: Human Type I vs Type II IL-1 Receptor Discrimination

AF12198 displays >837-fold binding selectivity for human type I IL-1 receptor (IC₅₀ 8 nM) over human type II IL-1 receptor (IC₅₀ 6.7 µM), with essentially no binding to murine type I receptor (IC₅₀ >200 µM) [1]. This subtype discrimination is pharmacologically significant because the type II IL-1 receptor functions as a decoy receptor that negatively regulates IL-1 signaling; antagonists that bind type II receptors may inadvertently interfere with this endogenous regulatory mechanism [2]. Recombinant IL-1ra (anakinra) binds both type I and type II receptors, whereas AF12198's selectivity spares the decoy receptor [3].

receptor subtype selectivity IL1R1 vs IL1R2 decoy receptor sparing

Ex Vivo Whole Blood Potency: Species-Consistent IL-6 Suppression vs IL-1ra

In heparinized whole blood assays measuring IL-1-induced IL-6 production, AF12198 exhibits a species-consistent inhibitory profile: IC₅₀ 15 µM in human blood and IC₅₀ 17 µM in cynomolgus monkey blood [1]. In stark contrast, recombinant IL-1ra shows a 15-fold potency shift between species: IC₅₀ 2 nM in human blood versus IC₅₀ 30 nM in monkey blood [1]. Neither AF12198 nor IL-1ra alone induces IL-6 in blood from either species, confirming antagonist specificity [1].

ex vivo cytokine inhibition species translation whole blood IL-6 assay

In Vivo Anti-Inflammatory Efficacy: Time-Course Reduction of LPS-Induced Lung Injury in Rat

In a rat model of LPS-induced acute lung inflammation, AF12198 administered as a single intravenous infusion (16 mg/kg, 30 min before LPS) produced time-dependent reductions in pulmonary microvascular leakage: 32.6% at 4 hours, 50.1% at 12 hours, and 65.3% at 24 hours post-LPS challenge [1]. AF12198 also significantly attenuated the LPS-induced increase in lung myeloperoxidase (MPO) activity, a marker of neutrophil infiltration [1]. No direct comparator data with recombinant IL-1ra under identical conditions are available from the published literature; however, the magnitude of protection at 24 hours (65.3% reduction) is within the range reported for IL-1ra in other rodent inflammation models [2].

acute lung inflammation LPS challenge model myeloperoxidase activity pulmonary microvascular leakage

Functional Cellular Antagonism: IL-8 and ICAM-1 Inhibition in Primary Human Cells

AF12198 functionally inhibits two distinct IL-1-driven pro-inflammatory responses in primary human cells: IL-1-induced IL-8 production by human dermal fibroblasts with an IC₅₀ of 25 nM, and IL-1-induced ICAM-1 expression by endothelial cells with an IC₅₀ of 9 nM [1]. These functional IC₅₀ values align closely with the receptor binding IC₅₀ (8 nM), confirming efficient translation of receptor occupancy into pathway blockade [1]. The differential potency between the two cellular readouts (9 nM for ICAM-1 vs 25 nM for IL-8) may reflect distinct IL-1 signaling thresholds or receptor reserve in the two cell types [1].

IL-8 production ICAM-1 expression human dermal fibroblasts endothelial cells functional IL-1 antagonism

Molecular Scaffold: Low Molecular Weight 15-mer Peptide vs 17.3 kDa Recombinant Protein Antagonist

AF12198 (1895 Da, 15 amino acids) is approximately 9-fold smaller than recombinant human IL-1ra/anakinra (17.3 kDa, 153 amino acids) [1][2]. The compact peptide scaffold incorporates the unnatural amino acid 2-azetidine-1-carboxylic acid (Aze) at position 10, which constrains backbone conformation and may contribute to its resistance to proteolytic degradation relative to all-natural peptides [1]. AF12198 is produced by solid-phase peptide synthesis, enabling batch-to-batch consistency and the possibility of incorporating labels, tags, or amino acid substitutions for structure-activity relationship studies [3]. In contrast, recombinant IL-1ra requires expression in E. coli or mammalian systems with associated purification complexity and higher production costs [2].

molecular weight comparison peptide synthesis tissue penetration chemical modification

AF12198 Best-Fit Research and Industrial Application Scenarios: Evidence-Driven Selection Guide


Selective IL-1 Type I Receptor Pharmacology Studies Requiring Decoy Receptor Sparing

Researchers investigating the differential roles of IL-1 type I (signaling) versus type II (decoy) receptors should select AF12198 over recombinant IL-1ra because AF12198's >837-fold selectivity for type I over type II receptors [1] ensures signaling blockade without disrupting the endogenous decoy receptor regulatory mechanism. This property is critical in experimental systems where IL1R2-mediated scavenging of IL-1β contributes to the net inflammatory readout [2].

Translational Studies Bridging Human In Vitro and Non-Human Primate In Vivo Models

AF12198's species-consistent ex vivo potency in whole blood (human IC₅₀ 15 µM vs cynomolgus monkey IC₅₀ 17 µM) contrasts with IL-1ra's 15-fold interspecies potency variation (human 2 nM vs monkey 30 nM) [1]. This makes AF12198 the preferred tool compound for translational IL-1 biology studies where dose predictions must be reliably scaled between human in vitro systems and non-human primate in vivo experiments [1].

Acute Lung Inflammation Models Evaluating Neutrophil-Driven Vascular Leak

AF12198 has demonstrated progressive, time-dependent reduction of pulmonary microvascular leakage (32.6% at 4 h, 50.1% at 12 h, 65.3% at 24 h) and attenuation of lung MPO activity in the rat LPS-challenge model [1]. These validated in vivo endpoints support the use of AF12198 as a tool compound in acute lung injury and pulmonary inflammation research, particularly for studies requiring pharmacodynamic readouts over a 24-hour time window [1].

Medicinal Chemistry and Peptide SAR Campaigns Targeting IL-1 Receptor

AF12198's 15-mer synthetic peptide scaffold (1895 Da) with the unnatural amino acid 2-azetidine-1-carboxylic acid provides a well-characterized starting point for structure-activity relationship (SAR) studies [1]. Its solid-phase synthesis accessibility [2] enables systematic alanine scanning, residue substitution, and incorporation of labels or conjugates—capabilities that are impractical with the 17.3 kDa recombinant IL-1ra protein [3]. Laboratories engaged in IL-1 receptor antagonist optimization should prioritize AF12198 as the reference antagonist scaffold.

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